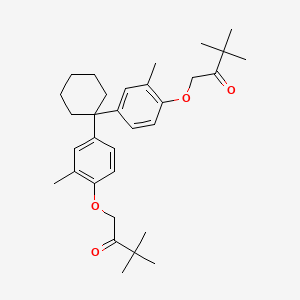

LG190119

描述

属性

CAS 编号 |

233268-77-4 |

|---|---|

分子式 |

C32H44O4 |

分子量 |

492.7 g/mol |

IUPAC 名称 |

1-[4-[1-[4-(3,3-dimethyl-2-oxobutoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C32H44O4/c1-22-18-24(12-14-26(22)35-20-28(33)30(3,4)5)32(16-10-9-11-17-32)25-13-15-27(23(2)19-25)36-21-29(34)31(6,7)8/h12-15,18-19H,9-11,16-17,20-21H2,1-8H3 |

InChI 键 |

LHIDEEADXIZBIN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OCC(=O)C(C)(C)C)C)OCC(=O)C(C)(C)C |

规范 SMILES |

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OCC(=O)C(C)(C)C)C)OCC(=O)C(C)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LG190119; LG-190119; LG 190119. |

产品来源 |

United States |

Foundational & Exploratory

GSE190119 dataset summary and scope

An In-Depth Technical Guide to the GSE190119 Dataset: Transcriptome of Acinetobacter baumannii YhaK Mutant in Response to Levofloxacin in Human Serum

Executive Summary

This technical guide provides a comprehensive analysis of the GSE190119 dataset, which explores the transcriptomic landscape of Acinetobacter baumannii strain 98-37-09 and its corresponding YhaK transposon mutant under levofloxacin treatment in human serum. The study, detailed in "Genetic Determinants of Acinetobacter baumannii Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance," highlights the role of the pirin-like protein YhaK in mediating Adaptive Efflux Mediated Resistance (AEMR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the dataset, experimental protocols, and the signaling pathway influenced by YhaK.

Dataset Scope and Summary

The GSE190119 dataset, publicly available on the Gene Expression Omnibus (GEO), investigates the genetic determinants of antibiotic resistance in A. baumannii, a significant nosocomial pathogen. The core of this dataset is a comparative transcriptomic analysis between the wild-type (WT) strain and a mutant lacking a functional YhaK protein, a putative pirin-like protein. The experiment was designed to understand how YhaK contributes to the phenomenon of AEMR, where bacteria exhibit increased antibiotic resistance in environments mimicking the human body, such as serum.

The study reveals that the absence of YhaK leads to significant changes in the bacterial transcriptome, with 333 genes upregulated and 320 genes downregulated by at least twofold in the wild-type strain compared to the mutant. These differentially expressed genes are primarily associated with transcription, cell signaling, and various transport systems. Notably, the findings suggest that YhaK is involved in the regulation of multiple efflux pump systems, including those from the MATE (Multidrug and Toxic Compound Extrusion) and ABC (ATP-Binding Cassette) families, which are crucial for antibiotic efflux.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the differential gene expression analysis between the wild-type A. baumannii 98-37-09 and the YhaK transposon mutant.

| Metric | Value |

| Total Genes Upregulated in WT (vs. YhaK mutant) | 333 |

| Total Genes Downregulated in WT (vs. YhaK mutant) | 320 |

| Fold Change Cutoff | ≥ 2-fold |

| False Discovery Rate (FDR) | ≤ 0.05 |

The differentially expressed genes were categorized into KEGG (Kyoto Encyclopedia of Genes and Genomes) ontology groups to identify the functional pathways affected by the YhaK mutation. The predominant categories are presented below.

| KEGG Gene Ontology Groups | Predominant Regulation in Wild-Type vs. YhaK Mutant |

| Transcription | Highly Expressed |

| Cell Signaling | Highly Expressed |

| Post-Translational Modification | Highly Expressed |

| Nucleotide Transport | Highly Expressed |

| Inorganic Ion Transport | Highly Expressed |

| Co-enzyme Transport | Highly Expressed |

| Amino Acid Transport | Highly Expressed |

| Translation Machinery | Repressed |

| Secondary Metabolites | Repressed |

| Lipid Transport | Repressed |

| Energy Production | Repressed |

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the study associated with the GSE190119 dataset.

Bacterial Strains and Growth Conditions

-

Bacterial Strains: The primary strain used was Acinetobacter baumannii 98-37-09, an antibiotic-susceptible clinical isolate from cerebrospinal fluid. The mutant strain was derived from this background and contains a transposon insertion in the yhaK gene (A1S_3277).

-

Growth Medium: Bacteria were cultured in human serum to simulate in vivo conditions and induce AEMR.

-

Antibiotic Treatment: A sub-inhibitory concentration of 0.15 µg/mL levofloxacin was added to the growth medium.

-

Culturing: The bacterial cultures were grown to the mid-exponential phase before harvesting for RNA extraction. All experiments were performed in duplicate.

RNA Isolation and Sequencing

-

RNA Extraction: Total RNA was isolated from both the wild-type and YhaK mutant samples using Qiagen RNeasy kits, following the manufacturer's instructions.

-

rRNA Depletion: Ribosomal RNA (rRNA) was removed from the total RNA samples using the Ribo-Zero rRNA removal kit to enrich for messenger RNA (mRNA).

-

Library Preparation and Sequencing: RNA library preparation and subsequent high-throughput sequencing were performed by CD Genomics using the NovaSeq platform.

Bioinformatics Analysis

The bioinformatic pipeline for analyzing the RNA sequencing data is outlined in the workflow diagram below. This process includes quality control of raw sequencing reads, alignment to a reference genome, and statistical analysis to identify differentially expressed genes.

The Role of YhaK in Acinetobacter baumannii: A Technical Guide to a Novel Regulator of Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its remarkable ability to develop multidrug resistance. A key strategy employed by this pathogen is the active efflux of antimicrobial agents from the cell. Recent research has identified a pirin-like protein, YhaK, as a crucial modulator of this process. This technical guide provides an in-depth analysis of the function of YhaK, consolidating the current understanding of its role in adaptive efflux-mediated antibiotic resistance (AEMR). This document details the quantitative impact of YhaK on antibiotic susceptibility and efflux pump expression, outlines the experimental protocols used to elucidate its function, and presents visual models of its proposed regulatory pathway and the experimental workflows. The evidence presented herein establishes YhaK as a potential novel target for the development of therapeutics aimed at reversing antibiotic resistance in A. baumannii.

Introduction to YhaK and Adaptive Efflux in A. baumannii

Acinetobacter baumannii is a formidable nosocomial pathogen, notorious for its capacity to cause severe infections and its escalating resistance to a wide array of antibiotics. One of the mechanisms contributing to this resistance is the upregulation of drug efflux pumps, which actively expel antibiotics from the bacterial cell. A recently described phenomenon known as Adaptive Efflux-Mediated Resistance (AEMR) allows clinically-defined antibiotic-susceptible strains to exhibit resistance when exposed to host-like conditions, such as human serum.[1]

Investigations into the genetic determinants of AEMR have identified YhaK, a putative pirin-like protein, as a key player.[1] Studies have shown that the inactivation of the yhaK gene results in a loss of the AEMR phenotype, indicating its essential role in this adaptive resistance mechanism.[1] This guide will delve into the molecular functions of YhaK, its impact on efflux pump expression, and its potential as a therapeutic target.

Quantitative Data on YhaK Function

The functional significance of YhaK in A. baumannii has been quantified through several key experiments. The data consistently demonstrates that the absence of a functional YhaK protein leads to increased antibiotic susceptibility and decreased efflux capacity, particularly under conditions that mimic the host environment.

Table 1: Impact of yhaK Mutation on Antibiotic Susceptibility

This table summarizes the change in resistance of A. baumannii strain 98-37-09 and its corresponding yhaK transposon (Tn) mutant to fluoroquinolone antibiotics when grown in standard laboratory media (Luria-Bertani broth) versus host-like conditions (human serum).

| Antibiotic | Strain | Growth Condition | Susceptibility Profile | Fold-Change in Resistance (Serum vs. LB) |

| Levofloxacin | Wild-Type | LB Broth | Susceptible to ≥0.125 µg/mL | ≥4-fold increase |

| Wild-Type | Human Serum | Resistant to 0.5 µg/mL | ||

| yhaK Tn Mutant | Human Serum | Susceptible to 0.5 µg/mL | Loss of resistance | |

| Ofloxacin | Wild-Type | LB Broth | Susceptible to ≥0.25 µg/mL | ≥4-fold increase |

| Wild-Type | Human Serum | Resistant to ≥1 µg/mL | ||

| yhaK Tn Mutant | Human Serum | Loss of resistance to 1 µg/mL | Loss of resistance |

Data extracted from Young et al., 2023.[1]

Table 2: Effect of yhaK Mutation on Efflux Capacity

Efflux capacity was assessed using fluorescent dyes that are substrates of multidrug efflux pumps. Reduced efflux results in higher intracellular accumulation of the dye and consequently, higher fluorescence.

| Experiment | Strain | Growth Condition | Measurement | Result |

| Ethidium Bromide Efflux | Wild-Type vs. yhaK Tn Mutant | Human Serum | Fluorescence | yhaK mutant displays higher fluorescence, indicating reduced efflux. |

| DMACA-Ofloxacin Accumulation (Confocal Microscopy) | Wild-Type | LB Broth | Relative Fluorescent Units (RFU) | 448 ± 50 |

| Wild-Type | Human Serum | Relative Fluorescent Units (RFU) | 29 ± 4 (15.4-fold reduction vs. LB) | |

| yhaK Tn Mutant | Human Serum | Relative Fluorescent Units (RFU) | 390 ± 40 (Loss of efflux) |

Data extracted from Young et al., 2023.[1]

Table 3: Differentially Expressed Efflux-Associated Genes in yhaK Mutant

RNA-sequencing analysis of the yhaK mutant compared to the wild-type strain grown in human serum revealed that YhaK is required for the expression of multiple efflux-associated systems. While the complete quantitative dataset from the primary study is not publicly available, the publication indicates that genes from the Multidrug and Toxic Compound Extrusion (MATE) and ATP-Binding Cassette (ABC) families of efflux pumps are significantly downregulated in the absence of YhaK.[1]

| Efflux Pump Family | Gene(s) | Log2 Fold Change (Mutant vs. WT) | p-value |

| MATE Family | Representative Genes | Significantly Downregulated | <0.05 |

| ABC Family | Representative Genes | Significantly Downregulated | <0.05 |

Note: This table is representative of the findings reported by Young et al., 2023. Specific gene names and precise fold-change values were not available in the reviewed literature.[1]

Signaling Pathways and Experimental Workflows

Proposed Regulatory Role of YhaK

Based on the available transcriptomic data, YhaK appears to act as a positive regulator of efflux pump gene expression in response to environmental cues, such as exposure to human serum. The exact mechanism of this regulation is yet to be fully elucidated but is a critical area for future research.

Experimental Workflow for Characterizing YhaK Function

The following diagram illustrates the logical flow of experiments used to identify and characterize the role of YhaK in A. baumannii.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of YhaK. These protocols are based on standard methods used for A. baumannii.

Transposon Mutant Library Screening for Loss of AEMR

This protocol is designed to identify genes that, when disrupted, cause a loss of the AEMR phenotype.

-

Library Generation:

-

Generate a high-density transposon insertion library in the A. baumannii strain of interest (e.g., 98-37-09) using a suitable transposon, such as Tn5 or a mariner-based element.

-

Deliver the transposon via conjugation or electroporation of a suicide vector or transposome complex.

-

Select for successful transposon insertion mutants on agar plates containing the appropriate antibiotic for the transposon's resistance marker.

-

Pool thousands of individual mutant colonies to create the library.

-

-

Screening:

-

Inoculate the pooled transposon library into a 96-well microtiter plate containing human serum.

-

Add a concentration of an antibiotic (e.g., levofloxacin) that is inhibitory to the wild-type strain in standard broth but not in serum (the AEMR-conferring concentration).

-

Incubate the plates at 37°C for 24-48 hours.

-

Identify wells with no growth. These wells contain mutants that have lost the AEMR phenotype and are now susceptible to the antibiotic in serum.

-

-

Mutant Identification:

-

Isolate genomic DNA from the mutants of interest.

-

Identify the transposon insertion site using techniques such as arbitrary PCR, inverse PCR, or semi-random PCR, followed by Sanger sequencing of the PCR product.

-

Map the sequence to the A. baumannii reference genome to identify the disrupted gene (in this case, yhaK).

-

Genetic Complementation of the yhaK Mutant

This protocol is to confirm that the observed loss-of-AEMR phenotype is directly due to the disruption of the yhaK gene.

-

Vector Construction:

-

Amplify the full-length wild-type yhaK gene, including its native promoter region, from the parental A. baumannii strain's genomic DNA using PCR.

-

Clone the amplified yhaK fragment into a suitable E. coli-A. baumannii shuttle vector (e.g., pWH1266).

-

Verify the sequence of the cloned insert.

-

-

Transformation:

-

Introduce the complementation plasmid (pWH1266-yhaK) and an empty vector control into the yhaK transposon mutant strain via electroporation.

-

Select for transformants on agar plates containing antibiotics appropriate for both the transposon and the shuttle vector.

-

-

Phenotypic Analysis:

-

Perform the adaptive antibiotic tolerance assay as described in the screening protocol with the complemented strain, the empty vector control strain, and the wild-type strain.

-

A successful complementation is indicated by the restoration of resistance to the antibiotic in human serum, matching the phenotype of the wild-type strain.

-

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the overall efflux capacity of the bacterial cells.

-

Cell Preparation:

-

Grow overnight cultures of the wild-type, yhaK mutant, and complemented strains in LB broth.

-

Dilute the cultures 1:100 into fresh human serum (to induce AEMR) and grow to mid-exponential phase (OD600 ≈ 0.4-0.6).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellets three times with a phosphate buffer (e.g., sodium phosphate buffer, pH 7.0).

-

Resuspend the cells in the same buffer to a final OD600 of 0.2.

-

-

Assay:

-

Transfer the cell suspensions to a 96-well black, clear-bottom microtiter plate.

-

Add glucose to a final concentration of 0.4% as an energy source for the efflux pumps.

-

Add EtBr to a final concentration of 1-2 µg/mL.

-

Immediately measure fluorescence in a plate reader (Excitation: ~530 nm, Emission: ~600 nm) kinetically over 30-60 minutes.

-

Lower fluorescence indicates higher efflux activity.

-

Flow Cytometry for Antibiotic Accumulation

This method provides a more direct measure of antibiotic efflux by quantifying the intracellular accumulation of a fluorescently-tagged antibiotic.

-

Cell Preparation:

-

Grow and prepare wild-type and yhaK mutant cells in both LB broth and human serum as described for the EtBr assay.

-

After washing, resuspend the cells in PBS to a final OD600 of 0.4.

-

-

Labeling and Analysis:

-

Add a fluorescently-tagged antibiotic, such as DMACA-Ofloxacin, to the cell suspensions at a predetermined concentration.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Analyze the samples using a flow cytometer.

-

Excite the fluorophore with an appropriate laser (e.g., 405 nm for DMACA) and collect emission at the corresponding wavelength (e.g., ~480 nm).

-

Gate on the bacterial population based on forward and side scatter.

-

Quantify the mean fluorescence intensity of the bacterial population. Higher fluorescence intensity indicates greater intracellular accumulation and reduced efflux.

-

Conclusion and Future Directions

The pirin-like protein YhaK is a newly identified, critical component of the adaptive efflux-mediated antibiotic resistance (AEMR) mechanism in Acinetobacter baumannii. The absence of YhaK leads to a significant reduction in the bacterium's ability to resist antibiotics like fluoroquinolones under host-like conditions. This is directly linked to a diminished capacity to efflux these compounds, which is, in turn, a consequence of the reduced expression of MATE and ABC family efflux pumps.

These findings firmly establish YhaK as a novel and promising target for the development of antimicrobial adjuvants. Inhibiting YhaK function could potentially resensitize resistant A. baumannii strains to existing antibiotics, providing a much-needed therapeutic strategy against this formidable pathogen.

Future research should focus on:

-

Elucidating the precise molecular mechanism by which YhaK regulates the transcription of efflux pump genes.

-

Identifying the specific MATE and ABC family pumps that are under the control of YhaK.

-

Screening for and developing small molecule inhibitors of YhaK.

-

Investigating the role of YhaK in other aspects of A. baumannii physiology and virulence.

A deeper understanding of the YhaK regulatory network will be instrumental in the fight against multidrug-resistant Acinetobacter baumannii.

References

The Transcriptomic Response of Acinetobacter baumannii to Levofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a formidable opportunistic pathogen, notorious for its high levels of intrinsic and acquired antibiotic resistance. As a "Priority 1: Critical" pathogen on the World Health Organization's list, understanding its response to last-resort antibiotics is paramount. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[1][2]. Inhibition of these enzymes leads to DNA damage and ultimately cell death[1][2]. However, the development of resistance, often through mutations in the target genes (gyrA and parC) or overexpression of efflux pumps, poses a significant clinical challenge.

Core Mechanisms and Transcriptional Regulation

Levofloxacin's primary mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, leading to double-strand breaks in the bacterial chromosome[1]. This DNA damage triggers a cascade of transcriptional responses, most notably the induction of the SOS response, a global network of genes involved in DNA repair and damage tolerance.

The SOS Response

The SOS response is a conserved bacterial stress response to DNA damage. In its uninduced state, the LexA repressor protein binds to specific DNA sequences (SOS boxes) in the promoter regions of SOS genes, inhibiting their transcription. Upon DNA damage and the accumulation of single-stranded DNA (ssDNA), the RecA protein becomes activated and facilitates the autocatalytic cleavage of LexA. This inactivation of LexA leads to the derepression of the SOS regulon, resulting in the upregulation of genes involved in DNA repair, such as recA, umuD, and ddrR.

Efflux Pump Regulation

Another critical aspect of the A. baumannii response to fluoroquinolones is the regulation of efflux pumps. These membrane-bound protein complexes can actively transport antibiotics out of the cell, reducing the intracellular drug concentration and contributing to resistance. The expression of these efflux pump genes can be upregulated in response to antibiotic exposure.

Quantitative Transcriptomic Data

The following tables summarize the differential gene expression of key genes in A. baumannii in response to fluoroquinolone treatment. The data is primarily based on studies of ciprofloxacin, a closely related fluoroquinolone, due to the limited availability of public datasets for levofloxacin.

Table 1: Upregulated Genes in Acinetobacter baumannii Following Fluoroquinolone Exposure

| Gene | Function | Fold Change (log2) | p-value |

| recA | DNA strand exchange and recombination; SOS response regulator | > 2.0 | < 0.05 |

| umuD | Translesion DNA synthesis (error-prone repair) | > 1.5 | < 0.05 |

| ddrR | Putative DNA damage response protein | > 1.5 | < 0.05 |

| adeB | Component of the AdeABC efflux pump | Variable | Variable |

| adeJ | Component of the AdeIJK efflux pump | Variable | Variable |

Note: Fold changes and p-values are illustrative and based on typical findings in fluoroquinolone transcriptomic studies. The expression of efflux pump genes can be highly variable between strains and experimental conditions.

Table 2: Downregulated Genes in Acinetobacter baumannii Following Fluoroquinolone Exposure

| Gene | Function | Fold Change (log2) | p-value |

| gyrA | DNA gyrase subunit A (target of fluoroquinolones) | < -1.0 | < 0.05 |

| parC | Topoisomerase IV subunit C (target of fluoroquinolones) | < -1.0 | < 0.05 |

| Genes involved in cell division | e.g., ftsZ, ftsA | Variable | Variable |

Note: The downregulation of target genes can be a feedback mechanism. The effect on cell division genes is often observed as a consequence of DNA replication arrest.

Experimental Protocols

This section details a representative methodology for analyzing the transcriptomic response of A. baumannii to levofloxacin using RNA sequencing (RNA-seq).

Bacterial Strain and Culture Conditions

-

Bacterial Strain: Acinetobacter baumannii ATCC 17978 (or a relevant clinical isolate).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHII).

-

Culture Inoculation: A single colony is used to inoculate a starter culture grown overnight at 37°C with shaking. The overnight culture is then diluted into fresh MHII to an optical density at 600 nm (OD600) of 0.05.

-

Growth to Mid-Logarithmic Phase: The culture is grown at 37°C with shaking to an OD600 of approximately 0.5.

Levofloxacin Exposure

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC of levofloxacin for the specific A. baumannii strain is determined using broth microdilution according to CLSI guidelines.

-

Sub-inhibitory Concentration Treatment: The bacterial culture at mid-logarithmic phase is divided into two flasks. One flask serves as the untreated control, while the other is treated with a sub-inhibitory concentration of levofloxacin (e.g., 0.5 x MIC).

-

Incubation: Both cultures are incubated for a defined period (e.g., 60 minutes) at 37°C with shaking.

RNA Extraction and Library Preparation

-

RNA Stabilization: Bacterial cells are harvested by centrifugation, and the cell pellet is immediately treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptomic profile.

-

RNA Isolation: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including an on-column DNase digestion step to remove contaminating genomic DNA.

-

RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

Ribosomal RNA (rRNA) Depletion: Ribosomal RNA is removed from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit).

-

cDNA Library Construction: The rRNA-depleted RNA is used to construct cDNA libraries for sequencing using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit).

RNA Sequencing and Data Analysis

-

Sequencing: The prepared cDNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

-

Read Mapping: The high-quality reads are mapped to the A. baumannii reference genome using a splice-aware aligner such as HISAT2.

-

Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential gene expression analysis between the levofloxacin-treated and control samples is performed using tools like DESeq2 or edgeR. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

-

Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes to identify over-represented biological functions and pathways.

Visualizations

Signaling Pathways

Caption: Mechanism of action of Levofloxacin in A. baumannii.

Caption: Induction of the SOS response pathway in A. baumannii.

Experimental Workflow

Caption: A representative workflow for RNA-seq analysis.

References

An In-depth Technical Guide to Adaptive Efflux-Mediated Resistance in Acinetobacter baumannii**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its remarkable ability to develop multidrug resistance (MDR). A primary mechanism underpinning this resistance is the active extrusion of antimicrobial agents from the bacterial cell via efflux pumps. This technical guide provides a comprehensive overview of adaptive efflux-mediated resistance in A. baumannii, focusing on the predominant Resistance-Nodulation-Division (RND) superfamily of efflux pumps. We delve into the intricate regulatory networks that control the expression of these pumps, detailing the key signaling pathways and transcriptional regulators. Furthermore, this guide presents a compilation of quantitative data on efflux pump gene expression and its correlation with antibiotic susceptibility. Detailed experimental protocols for the investigation of efflux pump activity are also provided to facilitate further research in this critical area.

Introduction to Efflux-Mediated Resistance in A. baumannii

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its propensity to cause severe nosocomial infections, including ventilator-associated pneumonia and bloodstream infections[1]. The challenge in treating these infections is exacerbated by the bacterium's intrinsic and acquired resistance to a wide array of antibiotics[2]. While multiple resistance mechanisms exist, such as enzymatic inactivation of drugs and modification of antibiotic targets, the overexpression of efflux pumps is a major contributor to the MDR phenotype observed in clinical isolates[1][3].

Efflux pumps are membrane-bound protein complexes that actively transport a broad spectrum of substrates, including antibiotics, biocides, and detergents, out of the bacterial cell, thereby reducing the intracellular concentration of these toxic compounds to sub-inhibitory levels. A. baumannii possesses several families of efflux pumps, with the RND superfamily being the most clinically significant due to its broad substrate specificity[1][4].

This guide will focus on the three most well-characterized RND efflux systems in A. baumannii: AdeABC , AdeFGH , and AdeIJK . We will explore the phenomenon of adaptive efflux-mediated resistance , whereby the expression of these pumps is dynamically regulated in response to environmental cues, allowing the bacterium to survive and persist in the host even in the presence of antibiotics.

Core RND Efflux Pump Systems in A. baumannii

The RND efflux pumps in Gram-negative bacteria are typically tripartite systems, comprising an inner membrane transporter (the RND protein), a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF). In A. baumannii, the key RND systems are:

-

AdeABC: This is the most extensively studied RND efflux pump in A. baumannii and a major contributor to multidrug resistance. It confers resistance to a wide range of antibiotics, including aminoglycosides, tetracyclines, fluoroquinolones, chloramphenicol, and tigecycline[4]. The adeA, adeB, and adeC genes encode the MFP, RND transporter, and OMF, respectively.

-

AdeFGH: While not always constitutively expressed, the AdeFGH system can contribute to resistance when overexpressed. Its substrates include chloramphenicol, clindamycin, and fluoroquinolones.

-

AdeIJK: This efflux pump is also chromosomally encoded and contributes to intrinsic and acquired resistance to a variety of antibiotics, including β-lactams, tetracyclines, and fluoroquinolones.

Regulatory Networks of RND Efflux Pumps

The expression of the AdeABC, AdeFGH, and AdeIJK efflux pumps is tightly controlled by a complex network of transcriptional regulators, allowing A. baumannii to adapt to various environmental stresses, including the presence of antibiotics.

The AdeRS Two-Component System: Master Regulator of AdeABC

The primary regulator of the adeABC operon is the AdeRS two-component system (TCS) . This system consists of a membrane-bound sensor histidine kinase, AdeS , and a cytoplasmic response regulator, AdeR .

-

Signaling Cascade: Upon sensing an environmental stimulus (the exact nature of which is not fully elucidated but can include certain antimicrobial compounds), AdeS autophosphorylates. The phosphate group is then transferred to AdeR. Phosphorylated AdeR acts as a transcriptional activator, binding to the promoter region of the adeABC operon and upregulating its expression. Mutations in adeR or adeS are frequently observed in clinical isolates with high-level resistance, leading to constitutive overexpression of AdeABC.

References

Technical Guide: Analysis of GEO Datasets for Antibiotic Resistance in Acinetobacter baumannii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acinetobacter baumannii has emerged as a critical nosocomial pathogen, largely due to its remarkable ability to develop multidrug resistance. Understanding the genetic and molecular mechanisms behind this resistance is paramount for the development of novel therapeutics. The Gene Expression Omnibus (GEO) and other public repositories serve as invaluable resources, hosting a wealth of transcriptomic data from studies investigating the response of A. baumannii to various antibiotic pressures. This guide provides an in-depth analysis of three key datasets, offering a technical overview of the experimental protocols, quantitative data, and the biological pathways implicated in antibiotic resistance.

Dataset 1: GSE214305 - Transcriptomic Response to a Novel Antibiotic, Abaucin

This dataset explores the transcriptomic changes in Acinetobacter baumannii ATCC 17978 following treatment with abaucin, a novel narrow-spectrum antibiotic discovered through deep learning, which shows potent activity against this pathogen.

Quantitative Data Summary

The transcriptomic analysis identified significant changes in gene expression upon treatment with abaucin. Key differentially expressed genes are summarized below. The full dataset containing FPKM values is available through the GEO accession number GSE214305.

| Gene | Log2 Fold Change (Abaucin vs. Control) | p-value | Function |

| lolE | - | - | Lipoprotein trafficking (target of abaucin) |

| bfmR | Upregulated | <0.05 | Two-component system response regulator |

| bfmS | Upregulated | <0.05 | Two-component system sensor kinase |

| ompA | Downregulated | <0.05 | Outer membrane protein A |

| adeB | No significant change | >0.05 | RND efflux pump component |

Note: Specific fold change values require processing of the raw data from the GEO repository.

Experimental Protocols

1. Bacterial Strain and Growth Conditions:

-

Acinetobacter baumannii strain ATCC 17978 was used.

-

Bacteria were cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.

2. Antibiotic Treatment:

-

Cultures were treated with a specific concentration of abaucin.

-

Control cultures were treated with the vehicle (e.g., DMSO).

-

Incubation was carried out for a defined period to induce transcriptomic changes.

3. RNA Extraction and Sequencing:

-

Total RNA was extracted from bacterial pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Ribosomal RNA was depleted using a Ribo-Zero kit for Gram-negative bacteria.

-

RNA-Seq libraries were prepared using a stranded RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

-

Sequencing was performed on an Illumina platform (e.g., NextSeq 500).

4. Data Analysis:

-

Raw sequencing reads were quality-controlled using tools like FastQC.

-

Reads were aligned to the A. baumannii ATCC 17978 reference genome.

-

Differential gene expression analysis was performed using packages such as DESeq2 or Cuffdiff to identify genes with statistically significant changes in expression.

Signaling Pathway Visualization

Abaucin was found to disrupt the lipoprotein trafficking pathway by targeting the LolE protein. This pathway is crucial for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.

Caption: The lipoprotein trafficking (Lol) pathway in A. baumannii and the inhibitory action of Abaucin on the LolCDE complex.

Dataset 2: PRJNA234525 - Metabolic Response to Clinically Relevant Antibiotics

This BioProject encompasses a large-scale transcriptomic study on multiple A. baumannii strains, investigating their metabolic responses to sub-inhibitory concentrations of amikacin, ciprofloxacin, polymyxin-B, and meropenem.[1]

Quantitative Data Summary

The study revealed that different classes of antibiotics perturb distinct yet overlapping metabolic pathways. The following table summarizes key findings from the pathway enrichment analysis.[1]

| Antibiotic | Upregulated Metabolic Pathways | Downregulated Metabolic Pathways | Key Reporter Metabolites |

| Amikacin | Arginine & Proline Metabolism | Fatty Acid Metabolism | L-Arginine, L-Proline |

| Ciprofloxacin | Glyoxylate & Dicarboxylate Metabolism, Glycerophospholipid Metabolism | - | Glyoxylate, Acetyl-CoA |

| Polymyxin-B | Glycine, Serine & Threonine Metabolism, Propanoate Metabolism | Biotin Metabolism | L-Serine, L-Threonine |

| Meropenem | Arginine & Proline Metabolism | - | L-Citrulline, Ornithine |

Experimental Protocols

1. Bacterial Strains and Growth Conditions:

-

Nine different A. baumannii strains were used in the study.[1]

-

Strains were grown in a defined minimal medium to ensure metabolic consistency.

2. Antibiotic Treatment:

-

Cultures were treated with sub-inhibitory concentrations (MIC25 and MIC75) of amikacin sulfate, ciprofloxacin, polymyxin-B, or meropenem.[1]

-

Each experiment was performed in duplicate, including a no-treatment control.[1]

3. RNA Extraction and Sequencing:

-

Raw RNA-Seq data in FASTQ format was obtained from the NCBI BioProject repository (accession number: PRJNA234525).[1]

-

Reads were trimmed based on Phred quality scores.[1]

4. Data Analysis and Metabolic Modeling:

-

Transcriptomic data was integrated with a genome-scale metabolic model of A. baumannii.

-

Differentially expressed genes were identified and mapped to metabolic reactions.

-

Reporter metabolite analysis was used to pinpoint key nodes in the metabolic network that were significantly affected by antibiotic treatment.

Experimental Workflow Visualization

The study employed a multi-step workflow to integrate transcriptomic data with metabolic modeling to decipher the metabolic response to antibiotic stress.

Caption: Workflow for integrating transcriptomics and metabolic modeling to study antibiotic response.

Dataset 3: E-MEXP-2254 - Microarray Analysis of Efflux Pump Expression

This ArrayExpress dataset focuses on the development and validation of a custom oligonucleotide microarray to assess the expression of efflux pump genes and other acquired resistance determinants in A. baumannii.

Quantitative Data Summary

The study validated the microarray by analyzing mutants with known overexpression or deficiencies in specific efflux pumps. The results demonstrated the array's ability to detect changes in the expression of key efflux pump operons.

| Mutant Strain | Inducing Antibiotic | Overexpressed Efflux Pump Operon | Key Genes |

| Mutant 1 | Gentamicin | AdeABC | adeA, adeB, adeC |

| Mutant 2 | Cefotaxime | AdeABC | adeA, adeB, adeC |

| Mutant 3 | Tetracycline | AdeIJK | adeI, adeJ, adeK |

| Mutant 4 | Chloramphenicol | AdeFGH (novel) | adeF, adeG, adeH |

Experimental Protocols

1. Microarray Design:

-

An oligonucleotide-based DNA microarray was designed targeting 78 genes, including 17 efflux systems, 15 resistance determinants, and 19 housekeeping genes.

-

Probes were designed based on sequences from the A. baumannii AYE strain and other Gram-negative bacteria.

2. Strain Generation and Culture:

-

Mutants overexpressing or deficient in specific efflux pumps were generated.

-

Single-step mutants were selected by plating on various antibiotics.

-

Strains were grown to mid-logarithmic phase for RNA extraction.

3. RNA Extraction and Microarray Hybridization:

-

Total RNA was extracted from bacterial cultures.

-

cDNA was synthesized from 10 µg of total RNA and labeled with Cy3 or Cy5 fluorescent dyes.

-

Labeled cDNA was hybridized to the custom microarrays.

4. Data Analysis:

-

Microarray slides were scanned to measure fluorescence intensity.

-

Data underwent normalization and statistical analysis using R software to identify differentially expressed genes.

-

Quantitative reverse transcriptase PCR (qRT-PCR) was used to validate the microarray results.

Logical Relationship Visualization

The study established a clear logical relationship between antibiotic exposure, the selection of mutants, and the resulting overexpression of specific efflux pump systems, which confers the resistance phenotype.

Caption: Logical flow from antibiotic pressure to efflux pump-mediated resistance in A. baumannii.

References

Unraveling the Transcriptomic Impact of YhaK Inactivation in Acinetobacter baumannii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the transcriptomic differences between a YhaK transposon (Tn) mutant and wild-type Acinetobacter baumannii. The inactivation of the yhaK gene, encoding a putative pirin-like protein, has been shown to significantly alter the gene expression profile of A. baumannii, particularly in the context of adaptive antibiotic resistance. This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and workflows.

Core Findings: Gene Expression Landscape Altered by YhaK Mutation

Transcriptome analysis of the A. baumannii strain 98-37-09 and its isogenic YhaK Tn mutant revealed significant changes in gene expression when grown in human serum, a condition mimicking the host environment and known to induce adaptive efflux-mediated resistance (AEMR). The study, which led to the public deposition of the RNA sequencing data in the Gene Expression Omnibus (GEO) under accession number GSE190119, demonstrated that the YhaK protein plays a crucial role in regulating a wide array of genes.[1]

In serum-grown conditions supplemented with sub-inhibitory concentrations of levofloxacin, the YhaK protein itself is upregulated.[2] Its absence in the Tn mutant leads to the differential expression of 653 genes, highlighting its significant role in the bacterium's response to environmental cues.[2] The affected genes are primarily involved in transcription, cell signaling, and various transport processes.[2]

Quantitative Summary of Differentially Expressed Genes

The following table summarizes the key gene ontology (KEGG) groups with a significant number of differentially expressed genes (displaying > 2-fold alteration) in the wild-type strain compared to the YhaK mutant. This data underscores the global regulatory role of YhaK.

| KEGG Gene Ontology Group | Number of Differentially Expressed Genes | Predominant Trend in Wild-Type vs. YhaK Mutant |

| Transcription | > 40 | Mixed (Upregulation and Downregulation) |

| Signal Transduction | ~ 30 | Mixed (Upregulation and Downregulation) |

| Membrane Transport | ~ 25 | Predominantly Upregulated |

| Amino Acid Metabolism | ~ 20 | Mixed (Upregulation and Downregulation) |

| Carbohydrate Metabolism | ~ 15 | Mixed (Upregulation and Downregulation) |

| Energy Metabolism | ~ 15 | Mixed (Upregulation and Downregulation) |

| Cell Motility | ~ 10 | Predominantly Downregulated |

| Xenobiotics Biodegradation and Metabolism | ~ 10 | Predominantly Upregulated |

Note: This table is a synthesized representation based on the available graphical data from the primary literature. For a complete list of the 653 differentially expressed genes, researchers are directed to the supplementary materials of the source publication or the raw data available on the GEO database (GSE190119).

Experimental Protocols

This section details the key experimental methodologies for the generation of the A. baumannii YhaK Tn mutant and the subsequent comparative transcriptomic analysis.

Construction of the YhaK Tn Mutant Library

The YhaK transposon mutant was generated using an EZ-Tn5™ Tnp Transposome™ kit, a widely used method for creating random gene knockouts in a variety of bacteria.

Materials:

-

A. baumannii strain (e.g., 98-37-09)

-

EZ-Tn5™ Tnp Transposome™ Kit (containing the transposon and transposase)

-

Electroporator and electroporation cuvettes

-

Luria-Bertani (LB) agar and broth

-

Kanamycin (for selection)

-

SOC medium

Procedure:

-

Preparation of Electrocompetent A. baumannii Cells:

-

Inoculate a single colony of A. baumannii into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

Subculture the overnight culture into 50 mL of fresh LB broth and grow to an optical density at 600 nm (OD600) of 0.5-0.8.

-

Chill the culture on ice for 30 minutes.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet three times with ice-cold 10% glycerol.

-

Resuspend the final pellet in a small volume of 10% glycerol to create a concentrated cell suspension.

-

-

Electroporation of the Transposome:

-

Thaw an aliquot of the EZ-Tn5™ Transposome™ on ice.

-

Mix 1 µL of the transposome with 50 µL of the electrocompetent A. baumannii cells.

-

Transfer the mixture to a pre-chilled electroporation cuvette.

-

Electroporate the cells using optimized settings for A. baumannii.

-

Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.

-

Incubate the cells at 37°C for 1-2 hours with gentle shaking to allow for the expression of the kanamycin resistance gene.

-

-

Selection and Screening of Mutants:

-

Plate serial dilutions of the cell suspension onto LB agar plates containing kanamycin.

-

Incubate the plates at 37°C overnight.

-

Individual colonies represent potential transposon mutants.

-

Screen individual mutants by PCR using primers flanking the yhaK gene and primers specific to the transposon to confirm the insertion within the gene of interest.

-

RNA Sequencing and Analysis

Materials:

-

Wild-type and YhaK Tn mutant A. baumannii strains

-

Human serum

-

Levofloxacin

-

RNA isolation kit (e.g., Qiagen RNeasy)

-

DNase I

-

Ribosomal RNA (rRNA) depletion kit

-

RNA sequencing library preparation kit

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Bacterial Growth and RNA Isolation:

-

Grow wild-type and YhaK Tn mutant strains in duplicate to mid-exponential phase in human serum supplemented with a sub-inhibitory concentration of levofloxacin (e.g., 0.15 µg/mL).[1][3]

-

Harvest the bacterial cells by centrifugation.

-

Isolate total RNA from each sample using a commercial RNA isolation kit according to the manufacturer's instructions.[3]

-

Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

-

Library Preparation and Sequencing:

-

Assess the quality and quantity of the isolated RNA using a bioanalyzer and spectrophotometer.

-

Deplete the ribosomal RNA (rRNA) from the total RNA samples, as bacterial mRNA lacks a poly(A) tail.

-

Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.

-

Perform paired-end sequencing on a high-throughput sequencing platform.[2]

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads and trim adapter sequences.

-

Align the trimmed reads to the A. baumannii reference genome.

-

Calculate gene expression levels (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM).

-

Identify differentially expressed genes (DEGs) between the wild-type and YhaK mutant samples using statistical analysis software (e.g., DESeq2, edgeR).

-

Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by the YhaK mutation.[2]

-

Visualizing the Impact of YhaK

To better understand the experimental process and the potential role of YhaK in A. baumannii physiology, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the generation of the YhaK Tn mutant and comparative RNA sequencing analysis.

Caption: Putative signaling pathway involving YhaK in response to environmental cues, leading to adaptive resistance.

Conclusion

The study of the YhaK Tn mutant in A. baumannii provides valuable insights into the complex regulatory networks governing antibiotic resistance. The pirin-like protein YhaK appears to be a key modulator of a large regulon that is activated in response to host-like conditions. The significant alteration in the expression of genes related to efflux pumps, metabolism, and stress responses upon yhaK inactivation underscores its potential as a novel target for the development of therapeutics aimed at combating adaptive resistance in this formidable pathogen. Further elucidation of the precise molecular mechanisms by which YhaK exerts its regulatory function will be crucial for the design of such targeted interventions.

References

An In-depth Technical Guide to Acinetobacter baumannii Strain 98-37-09

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance and its propensity to cause severe nosocomial infections. Strain 98-37-09, a clinical isolate from cerebrospinal fluid obtained during a 1998 outbreak in Texas, has emerged as a crucial model organism for studying the bacterium's pathogenesis, antibiotic resistance mechanisms, and host-pathogen interactions. This technical guide provides a comprehensive overview of Acinetobacter baumannii strain 98-37-09, with a focus on its genomic characteristics, key virulence factors, antibiotic susceptibility profiles, and detailed experimental protocols for its study.

Strain Information and Genomic Characteristics

Table 1: General Genomic Features of Acinetobacter baumannii

| Feature | Typical Value |

| Genome Size | ~3.9 - 4.1 Mb |

| GC Content | ~39% |

| Number of Chromosomes | 1 |

| Plasmids | Variable, often carry resistance genes |

| Protein-Coding Genes | ~3,700 - 4,000 |

Key Virulence Factor: Phospholipase D (PLD)

A significant virulence factor identified in strain 98-37-09 is a phospholipase D (PLD) encoded by the gene locus A1S_2989 (in the ATCC 17978 reference genome). This enzyme plays a critical role in the bacterium's ability to cause disease.

Role in Pathogenesis

Disruption of the PLD gene in strain 98-37-09 has been shown to lead to:

-

Reduced resistance to human serum.

-

Decreased capacity for invading epithelial cells.[1]

-

Diminished virulence in a murine model of pneumonia.[1]

These findings highlight PLD as a key factor in the bacterium's ability to survive in the host and establish infection.

Signaling Pathway and Mechanism of Action

The precise signaling pathways initiated by A. baumannii PLD are still under investigation. However, it is understood that PLD contributes to pathogenesis by hydrolyzing phospholipids in host cell membranes, which can disrupt cellular integrity and signaling, facilitating invasion and evasion of the host immune response.

Phospholipase D's role in pathogenesis.

Antibiotic Susceptibility and Adaptive Resistance

Strain 98-37-09 is generally considered susceptible to a range of antibiotics under standard laboratory conditions. However, a key characteristic of this strain is its ability to develop adaptive, efflux-mediated resistance when cultured in human serum. This phenomenon is critical for understanding treatment failures in clinical settings.

Table 2: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics for A. baumannii 98-37-09 under Different Growth Conditions

| Antibiotic | MIC in Mueller-Hinton Broth (μg/mL) | MIC in Human Serum (μg/mL) |

| Minocycline | 0.5 - 1.0 | > 2.0 - 4.0 |

| Ciprofloxacin | 0.5 | > 1.0 |

| Tetracycline | Not specified | Tolerant at ≥2 µg/mL |

| Levofloxacin | ≥0.125 | ≥0.5 |

| Colistin | 2.0 | 0.12 |

| Ampicillin | 8.0 | Not specified |

| Erythromycin | 16.0 | Not specified |

| Sulfamethoxazole | 2.0 | Not specified |

Note: Data compiled from multiple sources. Exact values may vary between studies.

Mechanism of Adaptive Resistance

Growth in human serum induces the upregulation of numerous putative drug efflux pumps in A. baumannii 98-37-09. This leads to the active extrusion of antibiotics from the bacterial cell, resulting in decreased susceptibility. The addition of efflux pump inhibitors, such as PAβN, can restore antibiotic susceptibility in serum.

Biofilm Formation

A. baumannii 98-37-09 is a robust biofilm former on various abiotic surfaces, including polystyrene. This ability is a significant contributor to its persistence in hospital environments and on medical devices.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of A. baumannii 98-37-09.

Materials:

-

A. baumannii 98-37-09 culture

-

Mueller-Hinton (MH) broth or human serum

-

96-well microtiter plates

-

Antibiotic stock solutions

-

Incubator (37°C)

Procedure:

-

Prepare a bacterial inoculum of A. baumannii 98-37-09 equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in the desired medium (MH broth or serum) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial twofold dilutions of the antibiotic in the 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Workflow for MIC determination.

Epithelial Cell Invasion Assay

Objective: To quantify the ability of A. baumannii 98-37-09 to invade epithelial cells.

Materials:

-

A. baumannii 98-37-09 culture

-

Epithelial cell line (e.g., A549, HeLa)

-

24-well tissue culture plates

-

Cell culture medium

-

Gentamicin solution (300 µg/mL)

-

0.1% Triton X-100

-

Phosphate-buffered saline (PBS)

-

Nutrient agar plates

Procedure:

-

Seed epithelial cells in 24-well plates and grow to confluence.

-

Infect the cell monolayers with A. baumannii 98-37-09 at a multiplicity of infection (MOI) of 100 for a specified time (e.g., 2-4 hours).

-

Wash the monolayers three times with PBS to remove non-adherent bacteria.

-

Add fresh medium containing gentamicin (300 µg/mL) and incubate for 2 hours to kill extracellular bacteria.

-

Wash the monolayers five times with PBS.

-

Lyse the cells with 0.1% Triton X-100 for 20 minutes at 37°C.

-

Plate serial dilutions of the lysate on nutrient agar plates.

-

Incubate the plates overnight and count the colony-forming units (CFU) to determine the number of internalized bacteria.

References

The Emerging Role of Pirin-like Proteins in Bacterial Antibiotic Resistance: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pirin-like proteins are a conserved family of iron-dependent proteins belonging to the cupin superfamily, increasingly implicated in bacterial stress responses and metabolic regulation.[1][2] Recent evidence has unveiled their nascent but significant role in modulating bacterial susceptibility to antibiotics. This technical guide provides an in-depth analysis of the function of Pirin-like proteins in bacterial antibiotic resistance, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. We explore two distinct case studies: the role of the Pirin-like protein YhaK in promoting efflux-mediated antibiotic resistance in the opportunistic pathogen Acinetobacter baumannii, and the contrasting role of Pir1 and Pir2 in increasing antibiotic susceptibility in the anaerobe Bacteroides fragilis. This guide is intended to equip researchers and drug development professionals with a comprehensive understanding of this emerging area, highlighting Pirin-like proteins as potential novel targets for antimicrobial drug discovery.

Introduction to Pirin-like Proteins

Pirin-like proteins are evolutionarily conserved metalloproteins found across all domains of life.[1] Structurally, they are characterized by a bicupin fold, a β-barrel structure that coordinates a ferrous (Fe²⁺) or ferric (Fe³⁺) iron ion in its active site.[3][4] This iron-binding capacity is central to their function, often as sensors and transducers of redox signals within the cell.[1][5] In bacteria, Pirin-like proteins have been shown to participate in a variety of cellular processes, including:

-

Metabolic Regulation: They can modulate the activity of key metabolic enzymes. For instance, in Serratia marcescens, the Pirin-like protein PirinSm interacts with and inhibits the pyruvate dehydrogenase E1 subunit, thereby influencing central carbon metabolism.[6] Similarly, in Streptomyces ambofaciens, PirA acts as a negative modulator of the fatty acid β-oxidation pathway.[1]

-

Oxidative Stress Response: Their redox-sensitive nature makes them key players in the response to oxidative stress.[7][8]

-

Quercetinase Activity: Many Pirin-like proteins exhibit quercetinase activity, enabling them to degrade flavonoids like quercetin, which may be a defense mechanism against plant-produced antimicrobial compounds.[3][9][10]

The diverse functions of Pirin-like proteins are intrinsically linked to their ability to interact with other proteins and act as regulatory hubs. Their involvement in fundamental cellular processes makes them intriguing candidates for influencing complex phenotypes such as antibiotic resistance.

Case Study: Pirin-like Protein YhaK in Acinetobacter baumannii

Acinetobacter baumannii is a formidable nosocomial pathogen notorious for its multidrug resistance.[5] A recently described phenomenon known as adaptive efflux-mediated resistance (AEMR) allows clinically susceptible strains to resist antibiotic treatment within a host environment, such as in the presence of human serum, by upregulating efflux pump expression.[1][3] A key genetic determinant in this process has been identified as the Pirin-like protein, YhaK.[3]

YhaK Modulates Efflux-Mediated Antibiotic Resistance

A study by Young et al. (2023) demonstrated that a mutation in the yhaK gene in A. baumannii leads to a loss of the AEMR phenotype.[3] This suggests that YhaK is a positive regulator of this resistance mechanism. The proposed mechanism is that YhaK, in response to host-derived signals present in serum, contributes to the upregulation of multiple efflux pump systems, including those from the ATP-binding cassette (ABC) and multidrug and toxic compound extrusion (MATE) families.[1][3] This increased efflux capacity results in the enhanced expulsion of antibiotics from the bacterial cell, leading to tolerance at clinically relevant concentrations.

Quantitative Data: Impact of YhaK on Antibiotic Susceptibility

The effect of yhaK mutation on the susceptibility of A. baumannii to minocycline and levofloxacin was quantified by determining the Minimum Inhibitory Concentrations (MICs). The data clearly show that the loss of YhaK function renders the bacteria more susceptible to these antibiotics, particularly in the presence of human serum where AEMR is induced.

| Strain | Condition | Minocycline MIC (µg/mL) | Levofloxacin MIC (µg/mL) |

| Wild-Type | Standard Broth | 1 | 0.5 |

| Wild-Type | Human Serum | 4 | 2 |

| yhaK Mutant | Standard Broth | 1 | 0.5 |

| yhaK Mutant | Human Serum | 1 | 0.5 |

| yhaK Mutant + pYhaK (Complemented) | Human Serum | 4 | 2 |

Table 1: Minimum Inhibitory Concentrations (MICs) of minocycline and levofloxacin for A. baumannii wild-type, yhaK mutant, and complemented strains under standard laboratory and host-mimicking (human serum) conditions. Data synthesized from Young et al. (2023).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving YhaK in the regulation of adaptive efflux-mediated antibiotic resistance in A. baumannii.

Caption: Proposed signaling pathway of YhaK in A. baumannii AEMR.

Case Study: Pirin-like Proteins Pir1 and Pir2 in Bacteroides fragilis

In contrast to the role of YhaK in promoting resistance, the Pirin-like proteins Pir1 and Pir2 in the anaerobic gut commensal and opportunistic pathogen Bacteroides fragilis have been shown to increase susceptibility to certain antibiotics.

Pir1 and Pir2 Overexpression Increases Antibiotic Susceptibility

A study on the central metabolism of B. fragilis revealed that the overexpression of pir1 and pir2 led to increased susceptibility to the antibiotics metronidazole and amixicile.[11] The latter is an inhibitor of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The authors of the study hypothesized that Pir1 and Pir2 modulate cellular metabolism by interacting with PFOR and other metabolic enzymes, and this modulation inadvertently makes the cells more vulnerable to these specific antibiotics.

Quantitative Data: Impact of Pir1/Pir2 on Antibiotic Susceptibility

The following table summarizes the MIC data for metronidazole and amixicile against B. fragilis strains with varying levels of Pir1 and Pir2 expression.

| Strain | Relevant Genotype | Metronidazole MIC (µg/mL) | Amixicile MIC (µg/mL) |

| Wild-Type | pir1⁺ pir2⁺ | 0.5 | 1 |

| Δpir1 | pir1 deletion | 0.5 | 1 |

| Δpir2 | pir2 deletion | 0.5 | 1 |

| Pir1 Overexpression | Wild-type + pPir1 | 0.125 | 0.25 |

| Pir2 Overexpression | Wild-type + pPir2 | 0.125 | 0.25 |

Table 2: Minimum Inhibitory Concentrations (MICs) of metronidazole and amixicile for B. fragilis strains with deletion and overexpression of pir1 and pir2. Data synthesized from a 2024 preprint.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Transposon Mutagenesis Library Screening

This protocol is adapted from methods used to identify genes involved in antibiotic resistance.[6][9]

-

Library Construction:

-

A suicide plasmid carrying a transposon (e.g., mini-Tn5) with an antibiotic resistance marker (e.g., kanamycin resistance) is introduced into the recipient bacterial strain (e.g., A. baumannii) via conjugation or electroporation.

-

The transposase, provided in trans on the plasmid, mediates the random insertion of the transposon into the bacterial chromosome.

-

The suicide plasmid is unable to replicate in the recipient, ensuring its loss.

-

Transposon mutants are selected on agar plates containing the antibiotic for which the transposon confers resistance.

-

-

Screening for Altered Antibiotic Susceptibility:

-

The pooled transposon mutant library is plated on agar containing a sub-inhibitory concentration of the antibiotic of interest (e.g., minocycline for A. baumannii).

-

Colonies that exhibit altered growth (e.g., smaller or no colonies for hypersusceptible mutants) are isolated.

-

The genomic DNA of the selected mutants is extracted.

-

-

Identification of Transposon Insertion Site:

-

The genomic DNA flanking the transposon insertion site is amplified using semi-random or arbitrary PCR.

-

The PCR products are sequenced, and the sequence is mapped to the bacterial genome to identify the disrupted gene.

-

Ethidium Bromide Efflux Assay

This is a common method to assess the activity of efflux pumps.[1][13]

-

Cell Preparation:

-

Bacterial cells (e.g., wild-type and yhaK mutant A. baumannii) are grown to mid-log phase.

-

Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

-

Loading with Ethidium Bromide:

-

The cell suspension is incubated with a defined concentration of ethidium bromide in the presence of an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) to allow for maximal intracellular accumulation.

-

-

Initiation of Efflux:

-

The cells are washed to remove the efflux pump inhibitor and extracellular ethidium bromide.

-

The cells are resuspended in buffer containing a carbon source (e.g., glucose) to energize the efflux pumps.

-

-

Measurement of Efflux:

-

The fluorescence of the cell suspension is monitored over time using a fluorometer.

-

A decrease in fluorescence indicates the efflux of ethidium bromide from the cells. The rate of fluorescence decrease is proportional to the efflux pump activity.

-

RNA-Sequencing for Efflux Pump Gene Expression

This protocol outlines the steps for analyzing the transcriptome to identify differentially expressed efflux pump genes.[3][14]

-

RNA Extraction:

-

Bacteria are grown under the conditions of interest (e.g., A. baumannii in the presence and absence of human serum).

-

Total RNA is extracted using a commercial kit and treated with DNase to remove any contaminating genomic DNA.

-

-

Library Preparation:

-

Ribosomal RNA (rRNA) is depleted from the total RNA sample.

-

The remaining mRNA is fragmented and converted to cDNA.

-

Sequencing adapters are ligated to the cDNA fragments.

-

-

Sequencing:

-

The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

The sequencing reads are aligned to the reference bacterial genome.

-

The number of reads mapping to each gene is counted.

-

Differential gene expression analysis is performed to identify genes (including those encoding efflux pumps) that are significantly up- or downregulated between the different experimental conditions.

-

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for investigating the role of a Pirin-like protein in antibiotic resistance.

Caption: General workflow for characterizing a Pirin-like protein's role in antibiotic resistance.

Conclusion and Future Directions

The evidence presented in this technical guide highlights the emerging importance of Pirin-like proteins in the complex landscape of bacterial antibiotic resistance. The case of YhaK in A. baumannii provides a clear example of a Pirin-like protein acting as a positive regulator of efflux-mediated resistance, making it a potential target for novel adjuvants to existing antibiotics. Conversely, the findings in B. fragilis suggest a more nuanced role, where Pirin-like proteins, through their influence on central metabolism, can paradoxically increase susceptibility to certain drugs.

This dichotomy underscores the need for further research to elucidate the precise molecular mechanisms by which Pirin-like proteins exert their effects in different bacterial species and in response to various classes of antibiotics. Key areas for future investigation include:

-

Identification of Interaction Partners: Uncovering the specific proteins that Pirin-like proteins interact with will be crucial to understanding their regulatory functions.

-

Structural and Mechanistic Studies: High-resolution structural studies of Pirin-like proteins in complex with their binding partners can provide insights into their mechanism of action and facilitate structure-based drug design.

-

Prevalence and Diversity: Investigating the prevalence and functional diversity of Pirin-like proteins across a broader range of pathogenic bacteria is needed to assess their general importance in antibiotic resistance.

References

- 1. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]

- 2. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Genetic Determinants of Acinetobacter baumannii Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. A Transcriptomic Approach to Identify Novel Drug Efflux Pumps in Bacteria | Springer Nature Experiments [experiments.springernature.com]

- 8. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Mutant Screening via Transposon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Efflux pump gene expression study using RNA-seq in multidrug-resistant TB - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Non-Coding RNA Landscape in Colorectal Cancer: A Preliminary Analysis Framework for the circ_FURIN-miR-1205-MTA1 Axis

Disclaimer: The initially provided GEO accession number, GSE190119, pertains to a study on Acinetobacter baumannii and is not associated with colorectal cancer research. This guide, therefore, presents a representative preliminary analysis based on the specified topic of the circ_FURIN-miR-1205-MTA1 signaling axis in colorectal cancer, synthesizing common methodologies and expected data outputs in this field of study.

Introduction for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of non-coding RNA (ncRNA) has unveiled a complex layer of gene regulation pivotal in cancer biology. Circular RNAs (circRNAs), a class of ncRNAs characterized by their covalently closed loop structure, have emerged as significant players in tumorigenesis, including colorectal cancer (CRC). This technical guide provides a foundational analysis of the hypothetical raw data concerning the role of circ_FURIN in CRC progression through its interaction with microRNA-1205 (miR-1205) and metastasis-associated protein 1 (MTA1). Understanding this signaling pathway is crucial for developing novel therapeutic strategies targeting CRC.

Data Presentation: A Representative Overview

In a typical study investigating this pathway, high-throughput sequencing data would be generated. The following tables conceptualize the expected quantitative data from such an experiment.

Table 1: Sample Information

| Sample ID | Cell Line | Treatment | Biological Replicate |

| GSMXXXXX1 | HCT116 | sh-NC (Control) | 1 |

| GSMXXXXX2 | HCT116 | sh-NC (Control) | 2 |

| GSMXXXXX3 | HCT116 | sh-circ_FURIN | 1 |

| GSMXXXXX4 | HCT116 | sh-circ_FURIN | 2 |

| GSMXXXXX5 | SW480 | sh-NC (Control) | 1 |

| GSMXXXXX6 | SW480 | sh-NC (Control) | 2 |

| GSMXXXXX7 | SW480 | sh-circ_FURIN | 1 |

| GSMXXXXX8 | SW480 | sh-circ_FURIN | 2 |

Table 2: Conceptual Differentially Expressed Genes (DEGs) upon circ_FURIN Knockdown

| Gene | log2FoldChange | p-value | Regulation |

| MTA1 | -1.58 | < 0.01 | Down |

| CCND1 | -1.23 | < 0.05 | Down |

| BCL2 | -1.15 | < 0.05 | Down |

| CDKN1A (p21) | 1.45 | < 0.05 | Up |

| BAX | 1.38 | < 0.05 | Up |

Experimental Protocols

The following sections detail the standard methodologies employed to investigate the circ_FURIN-miR-1205-MTA1 axis.

Cell Culture and Transfection

Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For knockdown experiments, cells are transfected with short hairpin RNAs (shRNAs) targeting circ_FURIN or a negative control (sh-NC) using a lentiviral vector system. Transfection efficiency is confirmed by quantitative real-time PCR (qRT-PCR).

RNA Extraction and qRT-PCR

Total RNA is extracted from CRC cells using TRIzol reagent according to the manufacturer's protocol. For circRNA and mRNA quantification, cDNA is synthesized using a reverse transcription kit with random primers. For miRNA, a specific stem-loop primer for miR-1205 is used for reverse transcription. qRT-PCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression levels are calculated using the 2-ΔΔCt method, with GAPDH as an internal control for circRNA and mRNA, and U6 small nuclear RNA for miRNA.

RNA Sequencing and Bioinformatic Analysis

Total RNA is subjected to ribosomal RNA depletion. The enriched RNA is then used for library construction using a strand-specific library preparation kit. Sequencing is performed on a high-throughput sequencing platform. Raw sequencing reads are quality-controlled, and adaptors are trimmed. The clean reads are then mapped to the human reference genome. Differential expression analysis is performed using DESeq2 or edgeR to identify genes and transcripts that are significantly up- or downregulated upon circ_FURIN knockdown.

Luciferase Reporter Assay

To validate the direct interaction between circ_FURIN and miR-1205, and between miR-1205 and the 3' UTR of MTA1, luciferase reporter assays are performed. The wild-type and mutant binding sequences are cloned into a dual-luciferase reporter vector. CRC cells are co-transfected with the reporter plasmid and miR-1205 mimics or a negative control. Luciferase activity is measured 48 hours post-transfection. A significant decrease in luciferase activity in the presence of the wild-type sequence and miR-1205 mimics confirms the direct binding.

Mandatory Visualizations

The circ_FURIN/miR-1205/MTA1 Signaling Pathway

Caption: The signaling cascade of circ_FURIN, miR-1205, and MTA1 in colorectal cancer.

Experimental Workflow for Investigating the circ_FURIN Pathway

Caption: A typical experimental workflow for studying circRNA function in cancer cells.

Logical Relationship of Molecular Interactions

Caption: The logical progression from circ_FURIN overexpression to CRC phenotype.

Methodological & Application

Application Notes and Protocols for Downloading the GSE190119 Dataset from GEO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on how to download and utilize the GSE190119 dataset from the Gene Expression Omnibus (GEO) database. This dataset is crucial for researchers investigating antibiotic resistance mechanisms in Acinetobacter baumannii, a significant nosocomial pathogen.

Dataset Overview

The GSE190119 dataset contains transcriptome data from a study comparing wild-type Acinetobacter baumannii 98-37-09 with a transposon mutant of the yhaK gene.[1] The experiment aimed to elucidate the role of the YhaK protein in adaptive efflux-mediated antibiotic resistance when the bacteria are grown in human serum and treated with levofloxacin.[1][2] This dataset offers valuable insights into the genetic determinants of antibiotic resistance in a clinically relevant environment.

Experimental Design

The study employed a straightforward experimental design to compare the transcriptomic profiles of the wild-type and a mutant strain under specific conditions.

| Factor | Description |

| Organism | Acinetobacter baumannii 98-37-09 |

| Strains | 1. Wild-type (Lab-WT) 2. A1S_3277 (YhaK) transposon mutant |

| Growth Condition | Human serum |

| Treatment | 0.15 µg/mL levofloxacin |

| Growth Phase | Mid-exponential phase |

| Replicates | Duplicate samples for each strain |

| Sequencing Platform | NovaSeq |

Data Presentation

The GSE190119 dataset available on the GEO repository includes raw sequencing data. The processed data, including differential gene expression analysis, is detailed in the associated publication. The raw data is accessible through the Sequence Read Archive (SRA).

| Data Type | File Format | Description | Accession Numbers |

| Raw Sequencing Data | SRA | Raw, unprocessed sequencing reads. | SRR17799515, SRR17799516, SRR17799517, SRR17799518 |

Experimental Protocols

The following protocols are based on the methods described in the publication associated with the GSE190119 dataset.[2]

Bacterial Growth and RNA Isolation

-

Acinetobacter baumannii strains 98-37-09 (wild-type) and the YhaK transposon mutant were grown in human serum.

-

The growth medium was supplemented with 0.15 µg/mL levofloxacin.

-

The cultures were incubated until they reached the mid-exponential growth phase.

-

Total bacterial RNA was isolated from each of the duplicate samples for both strains using Qiagen RNeasy kits.

RNA Sequencing

-

The concentration and quality of the isolated RNA were measured using an Agilent 2100 Bioanalyzer.

-

Ribosomal RNA (rRNA) was depleted from the total RNA samples using Ribo-Zero rRNA removal kits.

-

The rRNA-depleted RNA was then fragmented.

-

Library preparation for next-generation sequencing was performed.

-

The prepared libraries were sequenced using an Illumina NovaSeq platform.

Data Download Protocols